6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound featuring a dihydropyridine core with various functional groups, including a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core, which can be synthesized via the Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, converting it to a pyridine derivative.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with a dihydropyridine core can interact with calcium channels, influencing cellular calcium levels. The trimethoxyphenyl group may enhance binding affinity and specificity for certain targets, such as enzymes or receptors involved in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Known for its anti-inflammatory properties.
2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives: Used as drug precursors.
Uniqueness
What sets 6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid apart is the presence of the 3,4,5-trimethoxyphenyl group, which imparts unique biological activities and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
6-oxo-1-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7/c1-24-12-6-11(7-13(25-2)16(12)26-3)18-14(20)9-19-8-10(17(22)23)4-5-15(19)21/h4-8H,9H2,1-3H3,(H,18,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWCJYGINDLGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=C(C=CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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